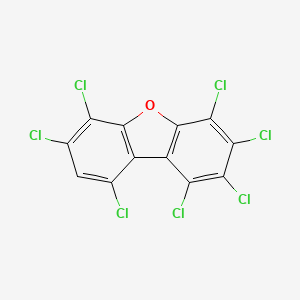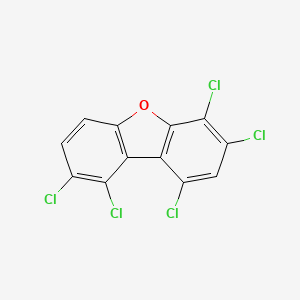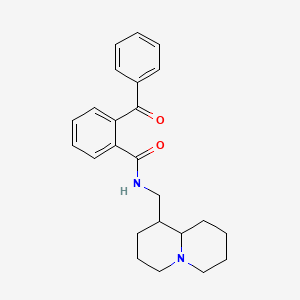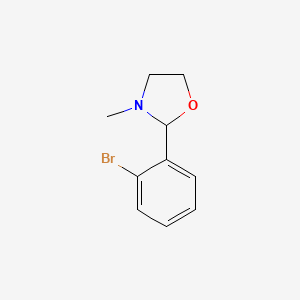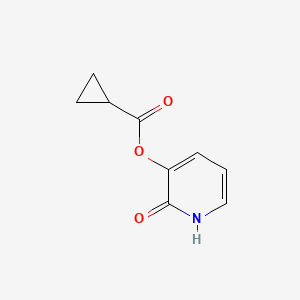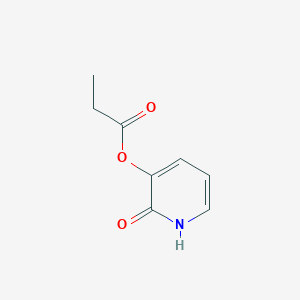
(2-氧代-1H-吡啶-3-基)丙酸酯
描述
“(2-oxo-1H-pyridin-3-yl) propanoate” is a chemical compound . It is related to other compounds such as “Ethyl 3- (1-Methyl-2-oxo-N- (pyridin-2-yl)-2,3-dihydro-1H-benzo [d]imidazole-5-carboxamido)propanoate”, an impurity of Dabigatran , and “(S)-Methyl 3- (7-bromo-2-oxo-5- (pyridin-2-yl)-2,3-dihydro-1H-benzo [e] [1,4]diazepin-3-yl)propanoate”, an intermediate of Remimazolam .
科学研究应用
合成和反应性
- 2-氧代-3-(4-氧代-4Н-色满-2-基)丙酸乙酯已用于与 S-甲基异硫脲半氢碘酸盐的反应中,形成具有潜在化学应用的化合物。这些反应会生成 3-甲硫基-6-[(4-氧代-4Н-色满-2-基)甲基]-1,2,4-三嗪-5(2H)-酮或 6-[(4-氧代-4Н-色满-2-基)甲基]-1,2,4-三嗪-3,5(2Н,4Н)-二酮,具体取决于所使用的溶剂 (Vetyugova et al., 2018).
生态友好合成
- 已描述了一种微波辐照技术,用于生态友好的 3-(4-氧代-3-(1-(吡啶-3-基)乙叉氨基)-2-硫代咪唑烷-1-基)丙酸乙酯配体的合成。此方法以其环境可持续性和生产复杂化合物的效率而著称 (Alosaimi et al., 2021).
金属配合物和催化
- 已合成并表征了以 3-(4-氧代-3-(1-(吡啶-3-基)乙叉氨基)-2-硫代咪唑烷-1-基)丙酸乙酯为配体的铜、钴和镍(II)配合物。这些配合物在各种催化和合成应用中显示出潜力 (Alosaimi et al., 2021).
抗凝血潜力
- 一些衍生自相关化合物的 3-(1H-咪唑并[4,5-c]吡啶-2-基)-1,5-二芳基吡啶-2(1H)-酮已显示出有希望的抗凝血能力。这些发现表明了潜在的医学应用,特别是在开发新的抗凝血药物方面 (Yang et al., 2015).
生物学和药理学意义
- 与 (2-氧代-1H-吡啶-3-基)丙酸酯密切相关的 3-氰基-2-氧杂吡啶衍生物已显示出多种生物学和药理活性。这些包括在癌症治疗、糖尿病、肥胖控制和作为强心剂中的潜在应用 (Bass et al., 2021).
属性
IUPAC Name |
(2-oxo-1H-pyridin-3-yl) propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-7(10)12-6-4-3-5-9-8(6)11/h3-5H,2H2,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKIWOLJDMSVCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=CNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70313311 | |
| Record name | NSC268720 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70313311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71847-91-1 | |
| Record name | NSC268720 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268720 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC268720 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70313311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-OXO-1H-PYRIDIN-3-YL) PROPANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPX7SDS56K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





